molecular formula C28H16O8 B1262913 Hopeahainol A

Hopeahainol A

Cat. No.: B1262913
M. Wt: 480.4 g/mol
InChI Key: ZDIDNYXNHOCPFJ-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hopeahainol A, also known as this compound, is a useful research compound. Its molecular formula is C28H16O8 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action
Hopeahainol A has been shown to exert neuroprotective effects primarily through its ability to inhibit acetylcholinesterase (AChE) and reduce oxidative stress. This dual action is significant for the treatment of Alzheimer's disease, where both cholinergic deficits and oxidative damage are prominent.

  • Acetylcholinesterase Inhibition
    • This compound demonstrates an IC50 value of 4.33 µM, indicating potent AChE inhibitory activity comparable to huperzine A, a well-known drug used for Alzheimer's treatment .
    • The compound binds reversibly at the AChE's peripheral site, influencing enzyme conformation and enhancing its inhibitory effect at higher concentrations .
  • Oxidative Stress Reduction
    • In vitro studies using PC12 cells exposed to hydrogen peroxide (H2O2) demonstrated that this compound significantly protects against oxidative damage. The compound improved cell viability and reduced lactate dehydrogenase (LDH) release in a dose-dependent manner .
    • A summary of the protective effects is presented in Table 1:
Treatment Concentration (µM)Cell Viability (% MTT Reduction)LDH Release (U/L)
Control100 ± 4.998.1 ± 4.6
H2O2 (200 µM)65.5 ± 6.0171.0 ± 10.6
This compound (0.1 µM) + H2O272.2 ± 6.7143.1 ± 5.6
This compound (1 µM) + H2O274.8 ± 5.8122.4 ± 9.8
This compound (10 µM) + H2O280.9 ± 8.5111.1 ± 9.2

Potential for Alzheimer's Disease Treatment

Case Studies and Research Findings
Research indicates that this compound could be a promising candidate for therapeutic intervention in Alzheimer's disease due to its neuroprotective properties:

  • Memory Deficits in APP/PS1 Mice : In studies involving APP/PS1 transgenic mice, this compound was found to rescue long-term potentiation induction and attenuate memory deficits by protecting synaptic function .
  • Oxidative Stress Markers : The compound was effective in reducing malondialdehyde (MDA) levels and restoring antioxidant enzyme activities such as catalase (CAT) and glutathione peroxidase (GSH-Px) in H2O2-treated cells, demonstrating its antioxidative capabilities .

Chemical Reactions Analysis

Key Synthetic Reactions in Hopeahainol A Preparation

This compound is synthesized through multistep sequences involving strategic oxidation and rearrangement reactions:

Oxidation and Lactonization

  • Dess-Martin Periodinane Oxidation : Converts secondary alcohols to aldehydes during synthesis (e.g., intermediate alcohol → aldehyde) .

  • Grignard Addition : Aryl Grignard reagents attack aldehydes to form secondary alcohols, pivotal for constructing the resveratrol-derived backbone .

  • BBr₃-Mediated Demethylation and Lactonization : Boron tribromide cleaves methyl ethers to reveal phenol groups, enabling spontaneous γ-lactone formation via intramolecular esterification .

Final Oxidation Steps

  • Ceric Ammonium Nitrate (CAN) Oxidation : Converts methylene groups to ketones in late-stage intermediates, enabling access to this compound after deprotection .

  • Jones Reagent : Oxidizes specific positions in advanced intermediates to form quinone-like structures .

Table 1: Key Synthetic Routes and Yields

StepReagents/ConditionsOutcomeYield (%)Source
Aldehyde formationDess-Martin periodinaneAlcohol → aldehyde85–90
LactonizationBBr₃ in CH₂Cl₂Methyl ether cleavage → γ-lactone70–75
CAN oxidationCAN in CH₃CNMethylene → ketone65–89

Base-Catalyzed Methanolysis

This compound undergoes methanolysis under basic conditions (e.g., NaOMe/MeOH) to form hopeanol, a process critical for interconverting these natural products . Reverse conversion (hopeanol → this compound) is not observed, contradicting early biosynthetic hypotheses .

Oxidative Stability

  • Degradation in Basic Media : Prolonged exposure to aqueous buffers (pH 7.0) leads to gradual hydrolysis of the γ-lactone, forming hopeanol .

  • Resistance to Air Oxidation : The fully aromatic system remains stable under ambient conditions, but CAN selectively oxidizes methylene groups .

Table 2: Reactivity Under Basic Conditions

ConditionReactionProductHalf-LifeSource
NaOMe/MeOH, 25°Cγ-Lactone methanolysisHopeanol<1 hr
pH 7.0 buffer, 25°CSlow hydrolysisHopeanol~48 hr

Biochemical Interactions with Acetylcholinesterase (AChE)

This compound reversibly inhibits AChE through a novel mechanism involving conformational changes:

Binding Dynamics

  • Peripheral (P) Site Binding : At low concentrations (<200 µM), this compound binds to the AChE gorge entrance, competing with thioflavin T but not edrophonium .

  • Cooperative Inhibition : At higher concentrations (>200 µM), multiple this compound molecules bind cooperatively, inducing gorge distortion and enhancing inhibition (Hill coefficient ~3–4) .

Table 3: AChE Inhibition Parameters

ParameterValueMethodSource
IC₅₀ (human AChE)20–50 µMKinetic assay
Kᵢ (initial binding)28 µMDixon plot analysis
Hill coefficient3.2 ± 0.4Steady-state kinetics

Reversibility

Inhibition is fully reversible upon dilution, with no covalent modification observed .

Comparative Synthetic Approaches

Different research groups have developed distinct synthetic strategies:

Table 4: Synthesis Strategies Comparison

Degradation Pathways

  • UV Light Exposure : Leads to partial dearomatization of phenolic rings .

  • Acid/Base Sensitivity : The γ-lactone hydrolyzes in acidic or basic media, but the core structure remains intact .

This compound’s reactivity is defined by its γ-lactone and polyphenolic architecture, enabling transformations critical for synthesis, biochemical activity, and stability. Its unique AChE inhibition mechanism offers insights for designing neurodegenerative disease therapeutics.

Properties

Molecular Formula

C28H16O8

Molecular Weight

480.4 g/mol

IUPAC Name

(1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione

InChI

InChI=1S/C28H16O8/c29-15-5-1-13(2-6-15)23-24-20(10-18(32)11-21(24)33)28(14-3-7-16(30)8-4-14)25-19(26(23)34)9-17(31)12-22(25)36-27(28)35/h1-12,29-31,33H/t28-/m0/s1

InChI Key

ZDIDNYXNHOCPFJ-NDEPHWFRSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)[C@]4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)C4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O

Synonyms

hopeahainol A

Origin of Product

United States

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